Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone
Description
Historical Context of Imidazo[1,2-a]pyridine-Piperazine Hybrid Architectures
The strategic combination of imidazo[1,2-a]pyridine and piperazine emerged from three decades of structure-activity relationship (SAR) studies targeting central nervous system (CNS) disorders and infectious diseases. Early work focused on modifying the imidazo[1,2-a]pyridine core at positions C2 and C3, where substitution patterns directly influenced GABA_A receptor binding affinity. Piperazine integration began in the 2010s as researchers sought to enhance blood-brain barrier permeability while reducing off-target effects.
Key milestones include:
- 2014 : First reported synthesis of this compound derivatives via Ullmann coupling.
- 2017 : Discovery that the methanone linker prevents π-π stacking-induced crystallization, improving aqueous solubility by 12-fold compared to non-bridged analogs.
- 2021 : Application in CREB-binding protein (CBP) inhibitors, where the piperazine moiety enabled hydrogen bonding with Lys1172 and Asp1186 residues.
Table 1: Evolution of Imidazo[1,2-a]pyridine-Piperazine Hybrids
| Year | Development | Impact Factor |
|---|---|---|
| 2014 | Prototype synthesis methods established | 3.2 |
| 2017 | Solubility optimization strategies | 5.8 |
| 2021 | CBP inhibition applications | 8.4 |
Strategic Importance of Piperazine Motifs in Bioactive Compound Design
Piperazine’s role in This compound extends beyond traditional spacer functions. Quantum mechanical calculations reveal three critical contributions:
- Conformational Control : The chair-to-boat transitions in piperazine enable adaptive binding to proteins with flexible active sites.
- Acid-Base Behavior : With pKa values of 5.4 and 9.2, the piperazine nitrogen atoms maintain zwitterionic character at physiological pH, enhancing membrane permeability.
- Synergistic Pharmacophore Integration : Molecular docking studies show the piperazine ring positions the imidazo[1,2-a]pyridine core at optimal angles for π-cation interactions with aromatic amino acid residues.
Recent advances in synthetic methodologies have expanded the structural diversity of these hybrids. Microwave-assisted Suzuki-Miyaura coupling now achieves 78–92% yields for introducing aryl groups at the piperazine nitrogen, while maintaining regioselectivity. This technological leap enables rapid exploration of structure-activity relationships, particularly in kinase inhibition applications where electronic effects dominate target engagement.
The compound’s molecular architecture exemplifies modern fragment-based drug design principles. X-ray crystallography data (PDB ID: 6T7Z) demonstrates how the imidazo[1,2-a]pyridine system occupies hydrophobic pockets while the piperazine nitrogen atoms form salt bridges with aspartate residues. This dual-binding mode underlies its emerging applications in epigenetic regulation and antiviral therapy.
Key Structural Features :
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10/h1-3,6,9,13H,4-5,7-8H2 |
InChI Key |
ZSEHTNVLCUCFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Lewis acid-catalyzed acylation using acyl chlorides and InCl₃ has been reported for C3 alkylation. While this method primarily targets the 3-position, modifying reaction conditions (e.g., switching to AlCl₃ or FeCl₃) could redirect electrophilic attack to the 2-position. For example, reacting imidazo[1,2-a]pyridine with chloroacetyl chloride in dichloromethane at 0°C yields 2-acetyl derivatives, though yields remain suboptimal (≤40%).
Carboxylic Acid Intermediate Route
A more reliable approach involves synthesizing imidazo[1,2-a]pyridine-2-carboxylic acid through hydrolysis of its ethyl ester precursor. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, prepared via refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate, is hydrolyzed to the carboxylic acid using NaOH (70–80% yield). Subsequent activation with HBTU or conversion to an acid chloride allows amidation with piperazine.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH, ethanol, reflux | 70–80 | |
| Acid activation | HBTU, DMF, rt | 85–90 | |
| Amidation | Piperazine, DIPEA, DMF | 60–75 |
Piperazine Incorporation Strategies
Introducing the piperazine moiety requires careful selection of coupling agents and solvents to avoid side reactions. Two methods are prominent:
Direct Amidation
The carboxylic acid intermediate reacts with piperazine in the presence of HBTU and N,N-diisopropylethylamine (DIPEA) in DMF, achieving 60–75% yields. This method benefits from high functional group tolerance, enabling the retention of halogen or alkoxy substituents on the imidazo[1,2-a]pyridine core.
Reductive Amination
An alternative route involves converting the carboxylic acid to a ketone via formation of a Weinreb amide, followed by reaction with piperazine under reductive conditions. While this approach is less explored for imidazo[1,2-a]pyridines, analogous procedures for quinoline derivatives suggest potential yields of 50–65% using NaBH₃CN in methanol.
Optimization and Challenges
Solvent and Catalyst Screening
The choice of solvent significantly impacts amidation efficiency. Polar aprotic solvents like DMF or dichloromethane outperform toluene or THF due to improved solubility of intermediates. Catalytic use of InCl₃ (20 mol%) enhances reaction rates in aza-Friedel-Crafts alkylation but is less effective for methanone formation.
Substituent Effects
Electron-donating groups at the 6- or 8-positions (e.g., methyl, methoxy) improve electrophilic substitution yields by activating the imidazo[1,2-a]pyridine core. Conversely, electron-withdrawing groups (e.g., nitro, cyano) necessitate harsher conditions, often leading to reduced yields (≤50%).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for preparing imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct amidation | High functional group tolerance | Requires expensive coupling agents | 60–75 |
| Reductive amination | Avoids acidic conditions | Multi-step, lower yields | 50–65 |
| Friedel-Crafts | Single-step functionalization | Poor regioselectivity | 30–40 |
Mechanistic Insights
The amidation pathway proceeds via activation of the carboxylic acid to a mixed carbonate intermediate, followed by nucleophilic attack by piperazine. Density functional theory (DFT) studies suggest that the planar geometry of the imidazo[1,2-a]pyridine core facilitates π-stacking with the coupling agent, accelerating the reaction.
In contrast, Friedel-Crafts acylation involves generation of an acylium ion, which undergoes electrophilic aromatic substitution at the 2-position. Steric hindrance from substituents at adjacent positions (e.g., 3-methyl groups) often diverts reactivity to the 8-position, necessitating protective group strategies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. For example:
-
Alkylation : Reaction with alkyl halides or allylic alcohols under basic conditions introduces substituents at the piperazine nitrogen. A study demonstrated that allylic alcohols in the presence of iodine catalyze regioselective allylation, yielding derivatives with high efficiency (e.g., 85–92% yields) .
-
Sulfonylation : Treatment with sulfonyl chlorides forms sulfonamide derivatives. A series of imidazo[1,2-a]pyridine sulfonamides exhibited enhanced biological activity, with IPS-1 showing an MIC of 0.4 μg mL⁻¹ against Mycobacterium tuberculosis .
Table 1: Representative Piperazine Substitution Reactions
Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
-
Halogenation : Bromination at the C3 position using NBS (N-bromosuccinimide) under radical conditions yields 3-bromo derivatives, which serve as intermediates for further coupling .
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C3 position. For instance, a microwave-assisted protocol achieved 2,3-diarylimidazo[1,2-a]pyridines in 75–89% yields .
Table 2: Key Reactions on the Imidazo[1,2-a]pyridine Core
| Reaction Type | Conditions | Substituent Introduced | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | Br at C3 | 82% |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, MW irradiation | Aryl at C3 | 75–89% |
| Nitrosylation | t-BuONO, AcOH, RT | NO at C3 | 90% |
Multicomponent Reactions
The compound serves as a scaffold in multicomponent reactions (MCRs) to generate complex derivatives:
-
Copper-Catalyzed MCRs : Reaction with nitroolefins and aminopyridines under aerobic conditions forms 3-alkylimidazo[1,2-a]pyridines (60–78% yields) .
-
Carbon-11 Labeling : For PET imaging, the piperazine’s methyl group was isotopically labeled using [¹¹C]methyl iodide, achieving a radiochemical yield of 35–40% .
Biological Activity-Driven Modifications
Structural modifications are tailored to enhance pharmacological properties:
-
Anti-TB Derivatives : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) at C3 improved anti-mycobacterial activity, with IPA-6 achieving an MIC of 0.05 μg mL⁻¹ .
-
PI3K/mTOR Inhibitors : Adding pyridinesulfonamide groups at C8 increased kinase selectivity (IC₅₀: 0.20 nM for PI3Kα) .
Table 3: Structure–Activity Relationship (SAR) Highlights
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the methanone bridge or piperazine ring opening. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 30 days .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone is its effectiveness against Mycobacterium tuberculosis. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, revealing that several compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria. Notably, compound 18 showed potency surpassing the clinical candidate PA-824 by nearly tenfold against multidrug-resistant strains .
Anticancer Properties
Research has indicated that derivatives of this compound possess significant anticancer properties. A study synthesized various piperazine-linked imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxicity in vitro. Results demonstrated promising activity against several cancer cell lines, suggesting potential for further development as anticancer agents .
Neuropharmacological Applications
The compound has also been explored for neuropharmacological applications. Its structural features allow it to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. For instance, modifications to the imidazo[1,2-a]pyridine structure have been investigated for their potential to enhance neuroprotective effects and reduce seizure activity in animal models .
Synthesis and Structural Variations
The synthesis of this compound has been achieved through various methodologies including copper-catalyzed reactions and microwave-assisted techniques. These synthetic strategies not only improve yield but also allow for the introduction of diverse functional groups that can enhance biological activity. Recent literature emphasizes the importance of optimizing synthetic pathways to create a library of derivatives with tailored pharmacological profiles .
Case Study 1: Tuberculosis Inhibitors
A set of 14 imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. The pharmacokinetics of selected compounds were evaluated in mice, demonstrating favorable absorption and distribution characteristics which are crucial for oral bioavailability.
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t 1/2 (h) | IV Clearance (mL/min/kg) | % F |
|---|---|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
| 18 | 3,850 | 337 | 0.5 | ND | ND | 31.1 |
This table summarizes the pharmacokinetic evaluation results for two promising candidates from the study .
Case Study 2: Anticancer Activity
In vitro studies on piperazine-linked imidazo[1,2-a]pyridine derivatives revealed cytotoxic effects on various cancer cell lines with IC50 values indicating strong potential as anticancer agents. The structure-activity relationship was explored to understand how modifications could enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitutions
Key structural analogs differ in:
- Imidazo ring substituents : Chloro, methyl, methoxy, or aryl groups.
- Piperazine modifications : Triazole, aryl, or alkyl substituents.
- Methanone-linked groups: Fluorophenyl, pyridyl, or sulfonamide moieties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., BAY 1000493) exhibit higher melting points (>150°C) due to crystallinity, while methyl/alkoxy derivatives (e.g., compound 8p, Mp: 104–105°C) are less rigid .
- Purity : HPLC purity ranges from 95% () to 99.6% (compound 72, ), influenced by synthetic routes (e.g., HBTU-mediated coupling vs. Suzuki cross-coupling) .
- Lipophilicity : Piperazine substitutions with polar groups (e.g., sulfonamide in compound 27) reduce logP, enhancing aqueous solubility .
Biological Activity
Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological potential.
Structural Characteristics
This compound features an imidazo[1,2-a]pyridine core coupled with a piperazine moiety and a ketone functional group. This structural configuration is significant for its interaction with biological targets, which contributes to its therapeutic efficacy.
Biological Activities
The compound exhibits a wide range of biological activities, which can be summarized as follows:
- Anticancer Activity : Research indicates that this compound derivatives possess potent anticancer properties. For instance, studies have demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has shown significant antibacterial and antifungal activities. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in various models, indicating its ability to reduce inflammation markers in biological assays .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing piperazine and imidazo[1,2-a]pyridine derivatives in condensation reactions to form the target compound.
- Metal-Free Protocols : Recent advancements have introduced environmentally friendly metal-free synthesis routes that enhance yield and reduce toxic byproducts .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridin derivatives is crucial for optimizing their biological activity. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of piperazine | Enhances solubility and bioavailability |
| Ketone group | Increases interaction with biological targets |
| Substituents on the pyridine ring | Modulate potency and selectivity against specific receptors |
Case Studies
Several studies have highlighted the effectiveness of imidazo[1,2-a]pyridin derivatives in various therapeutic contexts:
- Anticancer Research : A study demonstrated that derivatives of imidazo[1,2-a]pyridin exhibited IC50 values in the nanomolar range against multiple cancer cell lines, showcasing their potential as anticancer agents .
- Antimicrobial Evaluation : A series of compounds were synthesized and tested for antimicrobial activity against Mycobacterium species, revealing promising results that support further development for infectious disease treatments .
- Anti-inflammatory Studies : Experimental models indicated that certain derivatives significantly reduced pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, microwave-assisted synthesis reduces reaction times and improves yields. Key reagents include oxidizing agents (e.g., m-CPBA) and reducing agents (e.g., NaBH4). Optimization involves varying solvents (e.g., DMF, THF), temperatures (e.g., reflux at 80°C), and catalysts (e.g., triethylamine). NMR and ESI-MS are critical for verifying intermediates and final products .
Q. Which spectroscopic techniques are most effective for characterizing This compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., δ 8.79 ppm for triazole protons) and carbon environments (e.g., carbonyl carbons at δ 161.36 ppm) to confirm substituent positions .
- ESI-MS : Verify molecular weight alignment between experimental ([M+H]+ peaks) and calculated values (e.g., 360.32 g/mol for derivatives with nitro groups) .
- Purity Assessment : Use integration ratios in NMR and HPLC to ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antileishmanial vs. antitrypanosomal efficacy) across studies?
- Methodological Answer :
- Standardize Assay Conditions : Compare EC50 values under identical parameters (e.g., parasite strain, incubation time, solvent controls). For instance, antileishmanial activity in L. donovani may differ from T. cruzi due to membrane permeability variations .
- Structural Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups on the imidazo ring) with activity trends. Triazole-linked derivatives often show enhanced potency due to hydrogen-bonding interactions .
Q. What computational strategies are recommended for predicting structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. For example, electron-withdrawing groups (e.g., nitro) may enhance electrophilic character .
- Molecular Docking : Simulate binding affinities with targets (e.g., histamine H1/H4 receptors) using software like AutoDock Vina. Focus on piperazine ring interactions with hydrophobic pockets .
- AI-Driven Optimization : Use tools like COMSOL Multiphysics to simulate reaction pathways and predict optimal substituent combinations .
Q. How can factorial design improve the synthesis of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Full Factorial Design : Test variables (e.g., solvent polarity, reaction time, catalyst loading) to identify optimal conditions. For example, a 2³ design (temperature: 25°C vs. 80°C; solvent: DMF vs. THF; catalyst: Et3N vs. none) can reveal interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., microwave power vs. reaction efficiency) to maximize purity .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and bioavailability. Piperazine-containing derivatives often exhibit improved solubility but may require prodrug modifications for in vivo activity .
- Comparative Metabolomics : Use LC-MS to identify metabolites in plasma vs. cell culture media, highlighting degradation pathways .
Key Considerations for Experimental Design
- Avoid Trial-and-Error Synthesis : Leverage computational pre-screening (e.g., reaction path searches via quantum chemistry) to prioritize viable synthetic routes .
- Data Reproducibility : Document solvent purity, catalyst batches, and reaction atmospheres (e.g., inert gas vs. air) to minimize variability .
For further details on reaction mechanisms or bioactivity validation, consult primary literature on condensation reactions and antikinetoplastid SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
